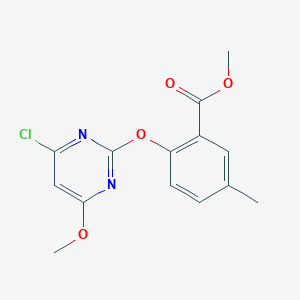
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate is an organic compound with the chemical formula C15H13ClN2O4. It is a yellow solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is primarily used as an intermediate in the synthesis of various agricultural chemicals, including insecticides, herbicides, and fungicides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate typically involves a substitution reaction on a benzene ring. The process begins with the reaction of chloropyrimidine-4-ol with aluminum chloride to form (6-chloropyrimidin-4-yl)phenol. This intermediate is then esterified with methyl methacrylate to produce the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to ensure consistent product quality .
化学反応の分析
Types of Reactions
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include substituted pyrimidines or benzoates.
科学的研究の応用
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agricultural chemicals, including insecticides, herbicides, and fungicides.
作用機序
The mechanism of action of Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death in microorganisms or cancer cells .
類似化合物との比較
Similar Compounds
Methyl 2-chloro-6-methylpyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with two chlorine atoms on the pyrimidine ring.
Uniqueness
Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a benzoate ester makes it particularly useful as an intermediate in the synthesis of various agricultural and pharmaceutical chemicals .
特性
分子式 |
C14H13ClN2O4 |
|---|---|
分子量 |
308.71 g/mol |
IUPAC名 |
methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate |
InChI |
InChI=1S/C14H13ClN2O4/c1-8-4-5-10(9(6-8)13(18)20-3)21-14-16-11(15)7-12(17-14)19-2/h4-7H,1-3H3 |
InChIキー |
QTJLMERGXCCNAN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC2=NC(=CC(=N2)Cl)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


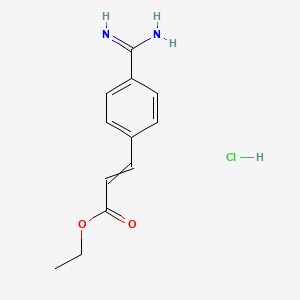
![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
![5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13894303.png)
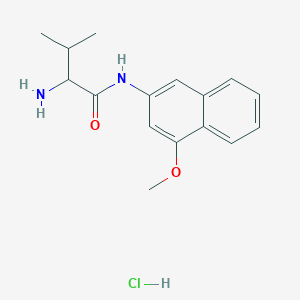
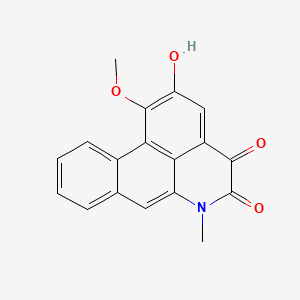
![2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane](/img/structure/B13894309.png)
![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)
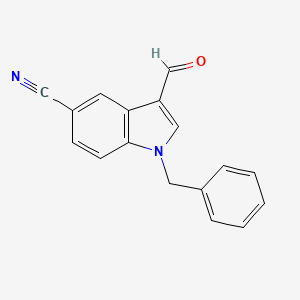
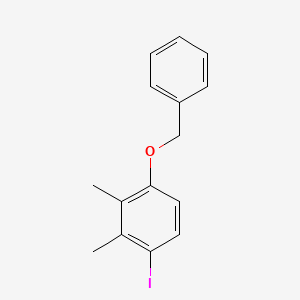
![4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)
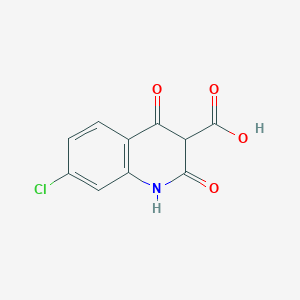
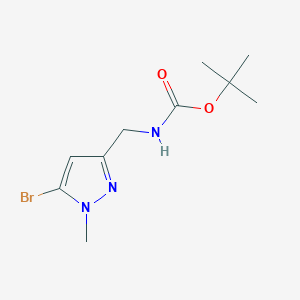
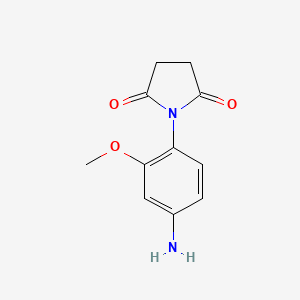
![1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine](/img/structure/B13894350.png)
